Adenosine-15N

Mass Spectrometry Isotope Dilution LC-MS/MS

Unlabeled adenosine co-elutes with endogenous analyte in LC-MS/MS, causing ion suppression and inaccurate quantification in plasma or tissue homogenates. Adenosine-15N resolves this systematic error. - Resolvable mass shift (m/z 273.1→141.1 vs. 268.1→136.1 endogenous) enables low-femtomole quantification. - Spin-½ 15N nucleus yields sharp, high-resolution NMR peaks for RNA structural assignment >10 kDa. - Offered at ≥95% isotopic purity for exclusive use as a metabolic tracer or internal standard.

Molecular Formula C10H13N5O4
Molecular Weight 268.23 g/mol
Cat. No. B13707455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-15N
Molecular FormulaC10H13N5O4
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i11+1
InChIKeyOIRDTQYFTABQOQ-ZGUONDJVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine-15N Procurement & Specifications


Adenosine-15N (CAS 41547-82-4; MW 268.23 g/mol) is a stable nitrogen-15 labeled analog of the endogenous purine nucleoside adenosine, where the nitrogen atoms in the adenine base are substituted with the non-radioactive isotope 15N [1]. This isotopic enrichment provides a distinct mass shift and NMR-active nucleus that enables precise quantification and structural elucidation without the hazards of radioactive tracers [2]. The compound is typically offered at ≥95% chemical purity and is intended exclusively for research use as an internal standard or metabolic tracer [3].

Workflow Isotope dilution LC-MS/MS quantification
Selection Stable isotope-labeled internal standard (SIL-IS)
Use Context Metabolic tracer / NMR structural probe
Format Research-use-only 15N5-labeled purine nucleoside

Limitations of Unlabeled Adenosine in LC-MS/MS and NMR


Substituting unlabeled adenosine for Adenosine-15N in quantitative analytical workflows introduces systematic errors due to the lack of a resolvable mass shift and the absence of an NMR-active 15N nucleus. Unlabeled adenosine co-elutes with endogenous analyte, preventing accurate peak assignment and correction for matrix effects in LC-MS/MS [1]. In NMR spectroscopy, the quadrupolar 14N nucleus of natural abundance adenosine produces broad, uninterpretable signals, whereas the spin-½ 15N nucleus yields sharp, high-resolution peaks essential for structural determination [2]. The isotopic purity and specific labeling pattern of Adenosine-15N are therefore non-negotiable requirements for isotope dilution mass spectrometry and biomolecular NMR studies.

Adenosine-15N Provides ~5 Da mass shift for unambiguous chromatographic resolution from endogenous analyte
Unlabeled Adenosine Co-elutes with endogenous adenosine; no mass shift may prevent accurate peak assignment
Adenosine-15N 15N spin-½ nucleus yields sharp, high-resolution NMR signals for biomolecular studies
Unlabeled Adenosine 14N quadrupolar nucleus produces broad, often undetectable signals in large RNAs
Adenosine-15N Enables isotope dilution mass spectrometry with distinct MRM transitions for matrix-effect correction
Unlabeled Adenosine Lacks isotopic dilution capability; ionization variability may not be corrected

Quantitative Evidence: Adenosine-15N vs. Alternatives


Mass Shift and Distinct MS2 Fragmentation

In LC-MS/MS analysis, Adenosine-15N exhibits a precursor ion at m/z 273.09, a ~5 Da increase from the unlabeled adenosine precursor at m/z 268.10 [1]. This mass shift corresponds to the incorporation of five 15N atoms in the adenine base. Furthermore, MS2 fragmentation yields distinct product ions: the labeled base appears at m/z 141.05 compared to m/z 136.06 for the unlabeled base, both resulting from the neutral loss of ribose (-132.04 Da) [2].

Precursor Ion Mass Shift
Head-to-head
m/z 273.09 (15N5) vs m/z 268.10 (unlabeled); ~5 Da shift
Supports ISTD chromatographic resolution for absolute quantification
Nano LC-MS, ESI positive mode; MS2 product ion at m/z 141.05 vs 136.06
Mass Spectrometry Isotope Dilution LC-MS/MS

MRM Transition Selectivity

Multiple Reaction Monitoring (MRM) transitions for Adenosine-15N are m/z 273.1 → 141.1, distinct from the m/z 268.1 → 136.1 transition used for unlabeled adenosine . This 5-Da precursor and 5-Da product ion mass difference ensures that the 15N-labeled internal standard is chromatographically resolved and does not interfere with the quantitation of the endogenous, unlabeled analyte.

MRM Transition Selectivity
Source review
m/z 273.1 → 141.1 vs m/z 268.1 → 136.1 for unlabeled
Enables co-eluting ISTD quantification with matrix-effect correction
HILIC and ODS columns; supplier-reported MRM parameters require in-lab verification
HPLC-MS/MS MRM Quantitative Analysis

Kinetic Isotope Effect in Enzyme Mechanisms

In competitive KIE studies with adenosine nucleosidase, [9-15N]adenosine exhibited a KIE of 1.028 ± 0.005, whereas [1′-13C]adenosine showed a KIE of 1.024 ± 0.004 and [1′-2H]adenosine showed a substantially larger KIE of 1.121 ± 0.005 [1]. For adenosine deaminases, [6-15N]adenosine yielded intrinsic KIEs of 1.005, 1.005, and 1.002 for PfADA, HsADA, and BtADA respectively, while [1-15N]adenosine produced KIEs of 1.004, 1.001, and 0.995 [2].

15N Kinetic Isotope Effect
Cross-study comparable
KIE range: 1.002–1.028 across adenosine deaminases and nucleosidase
Supports transition state geometry mapping at nitrogen positions
Small 15N KIE consistent with minimal N bond vibrational change; 2H KIE: 1.121 for comparison
Kinetic Isotope Effect Enzyme Mechanism Transition State Analysis

Metabolic Tracing and Purine Salvage Pathway

When used as an initiation tracer in human cells, [15N5]-2′-deoxyadenosine ([15N5]-dA) undergoes efficient adenine deamination, losing the exocyclic amine 15N and yielding [15N4]-dA and [15N4]-2′-deoxyguanosine via the purine salvage pathway [1]. This generates a specific isotopic 'code' that can discriminate mammalian DNA modifications from those of contaminating mycoplasmas, which largely retain the full [15N5]-label [2].

Metabolic Label Retention
Head-to-head
Mammalian: [15N4]-dA/dG; Mycoplasma: [15N5]-dA retained
Supports discrimination of mammalian vs microbial DNA modification
Exocyclic amine 15N deamination pattern in human cell culture; purine salvage pathway context
Metabolic Tracing DNA Modification Isotope Labeling

NMR Linewidth Advantage for Biomolecular Studies

The 15N nucleus (spin-½) yields sharp NMR signals, whereas the naturally abundant 14N nucleus (spin-1) produces broad, quadrupole-broadened lines that are often unobservable for large molecules [1]. This property makes 15N-labeled adenosine essential for high-resolution structural studies of RNA and protein-nucleic acid complexes via 1H-15N HSQC and other multidimensional experiments [2].

NMR Spectral Resolution
Class-level
15N spin-½: sharp peaks; 14N spin-1: broad, often undetectable
Reported essential for large RNA structural studies via 1H-15N HSQC
Quadrupolar relaxation renders 14N signals unobservable for biomolecules >10 kDa
NMR Spectroscopy RNA Structure Isotopic Labeling

Isotopic Purity vs. Other Labeled Derivatives

Commercially available Adenosine-15N and its nucleotide derivatives are typically supplied at ≥98 atom % 15N isotopic enrichment and ≥95% chemical purity (CP) [1]. For comparison, dual-labeled compounds like Adenosine-13C10,15N5 5′-triphosphate are offered at 98 atom % 13C, 98 atom % 15N, and 90% CP, indicating a trade-off in chemical purity when incorporating multiple heavy isotopes .

Isotopic Purity Comparison
Source review
≥95% CP single 15N-label vs 90% CP dual 13C/15N-label
Supports purity specification review for quantitative ISTD applications
Commercial specification context; supplier-reported values require batch-specific verification
Isotopic Purity Product Specification Procurement

Key Applications of Adenosine-15N


Absolute Quantification in Biological Fluids

Use Adenosine-15N as a co-eluting internal standard to correct for matrix effects and ionization suppression in plasma, urine, or tissue homogenates. The distinct MRM transitions (m/z 273.1→141.1 for the 15N-labeled standard vs. m/z 268.1→136.1 for endogenous adenosine) enable accurate, low-femtomole quantification, essential for pharmacokinetic studies and clinical biomarker validation .

Metabolic Pathway Tracing and DNA Methylation

Employ [15N5]-adenosine or [15N5]-2′-deoxyadenosine as an initiation tracer to track the fate of adenine moieties through the purine salvage pathway. The specific deamination of the exocyclic amine 15N and subsequent generation of [15N4]-labeled nucleosides in mammalian cells provides a unique isotopic signature to distinguish endogenous metabolism from microbial contamination [1].

NMR Structural Studies of RNA Complexes

Incorporate Adenosine-15N into RNA oligonucleotides via enzymatic synthesis to enable 1H-15N HSQC and other multidimensional NMR experiments. The spin-½ 15N nucleus yields sharp, well-resolved cross-peaks that are essential for sequential assignment, hydrogen bond detection, and mapping ligand interaction surfaces in RNA molecules >10 kDa, where natural abundance 14N signals are undetectable [2].

KIE Experiments for Enzyme Mechanism

Utilize site-specifically 15N-labeled adenosines (e.g., [1-15N], [6-15N], [9-15N]adenosine) in competitive KIE assays to probe the vibrational environment of specific nitrogen atoms during the transition state of adenosine-metabolizing enzymes such as adenosine deaminase or nucleosidase. The small but reproducible KIEs (1.002–1.028) provide direct experimental constraints for computational transition state modeling and inhibitor design [3].

Application
Selection Property
Validation Focus
Biofluid adenosine quantification
Co-eluting ISTD mass shift
Matrix-effect and ionization correction review
Purine salvage pathway tracing
Site-specific 15N5 labeling pattern
Metabolic deamination pattern interpretation
RNA structural NMR studies
Spin-½ 15N nucleus
1H-15N HSQC cross-peak resolution
Enzyme transition state analysis
Position-specific 15N KIE
Vibrational transition state modeling constraints

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